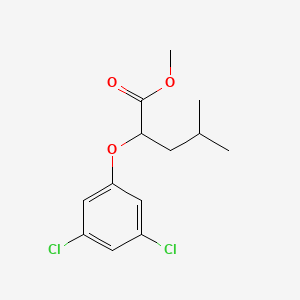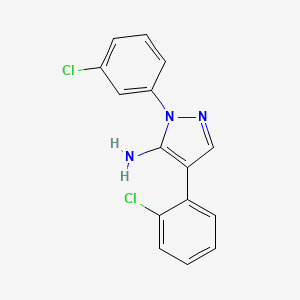![molecular formula C13H11F3N4O B2481232 2-{1-[3-(Trifluormethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazol CAS No. 2176201-52-6](/img/structure/B2481232.png)
2-{1-[3-(Trifluormethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C13H11F3N4O and its molecular weight is 296.253. The purity is usually 95%.
BenchChem offers high-quality (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenentwicklung
Das trifluormethylsubstituierte 1,2,4-Triazol-Gerüst hat erhebliche Auswirkungen auf die Medikamentenentwicklung. Hier sind die Gründe:
- DPP-IV-Inhibitoren: Trifluormethyl-1,2,4-Triazole, wie Sitagliptin, dienen als potente Inhibitoren der Dipeptidylpeptidase-IV (DPP-IV). Sitagliptin, das zur Behandlung von Typ-II-Diabetes eingesetzt wird, verbessert die Glukose-Kontrolle durch Hemmung der DPP-IV-Enzymaktivität .
- Antiepileptische Eigenschaften: Einige Trifluormethyl-1,2,4-Triazol-Derivate zeigen antiepileptische Wirkungen und sind daher für neurologische Erkrankungen relevant .
- GlyT1-Hemmung: Glycintransporter-1 (GlyT1)-Inhibitoren, zu denen auch Trifluormethyl-1,2,4-Triazole gehören, versprechen vielversprechend für die Behandlung von Schizophrenie und kognitiven Defiziten .
- Anti-HIV-1-Mittel: Bestimmte Derivate haben eine Anti-HIV-1-Aktivität gezeigt, die zur Bekämpfung der HIV-Infektion beiträgt .
- NKI-Rezeptor-Liganden: Trifluormethyl-1,2,4-Triazole können als Liganden für NKI-Rezeptoren wirken, was sich möglicherweise auf die Neurotransmission und die Stimmungsregulation auswirkt .
Pflanzenschutzmittel und Pflanzenschutz
Die einzigartigen Eigenschaften der Trifluormethylgruppe verbessern die Wirksamkeit von Pflanzenschutzmitteln:
- Pestizide und Herbizide: Die Einarbeitung von Trifluormethyl-Moietäten in Pflanzenschutzmittel verbessert ihre Stabilität, Bioverfügbarkeit und Zielspezifität .
- Antifungal- und Antibakterielle Mittel: Trifluormethylsubstituierte 1,2,4-Triazole zeigen antifungale und antibakterielle Aktivitäten, was sie für den Pflanzenschutz wertvoll macht .
Funktionelle Materialien
Trifluormethyl-1,2,4-Triazole tragen zu funktionalen Materialien bei:
- Photovoltaik: Forscher untersuchen ihre Verwendung in organischen Solarzellen aufgrund ihrer elektronenziehenden Eigenschaften .
- Liganden für die Koordinationschemie: Diese Verbindungen können als Liganden in Koordinationskomplexen dienen und so die Materialeigenschaften beeinflussen .
Biokonjugation und Bildgebung
- Bioorthogonale Chemie: Trifluormethyl-1,2,4-Triazole beteiligen sich an bioorthogonalen Reaktionen, die eine selektive Markierung von Biomolekülen in lebenden Systemen ermöglichen .
- Fluoreszierende Sonden: Ihre einzigartigen Eigenschaften machen sie geeignet für die Entwicklung fluoreszierender Sonden in der biologischen Bildgebung .
Katalyse und Synthesemethoden
- Metallfreie Synthese: Die Verbindung selbst kann metallfrei synthetisiert werden, was die Konstruktion von 3-Trifluormethyl-1,2,4-Triazolen erleichtert .
- Kondensierte 1,2,4-Triazole: Aktuelle Strategien ermöglichen die Synthese von kondensierten 3-Trifluormethyl-1,2,4-Triazolen, wodurch synthetische Herausforderungen überwunden werden .
Struktur-Wirkungs-Beziehungsstudien
Angesichts der breiten pharmakologischen Aktivität von Trifluormethyl-1,2,4-Triazolen kann die weitere Forschung die Bewertung des Toxizitätsrisikos und die Struktur-Wirkungs-Beziehungen untersuchen .
Zusammenfassend lässt sich sagen, dass die Vielseitigkeit dieser Verbindung sich über die medizinische Chemie, die Agrochemie, die Materialwissenschaft und die Biokonjugation erstreckt. Ihre Trifluormethylgruppe eröffnet Türen zu innovativen Anwendungen und macht sie zu einem spannenden Forschungsgebiet. 🌟
Zukünftige Richtungen
The future directions in the research of 1,2,3-triazole derivatives are promising. Given their broad range of chemical and biological properties, they have become an important synthon in the development of new drugs . Their potential applications in medicinal chemistry are vast, ranging from antimicrobial to antitumor activities .
Eigenschaften
IUPAC Name |
[3-(triazol-2-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c14-13(15,16)10-3-1-2-9(6-10)12(21)19-7-11(8-19)20-17-4-5-18-20/h1-6,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGPVFCUDSYMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)
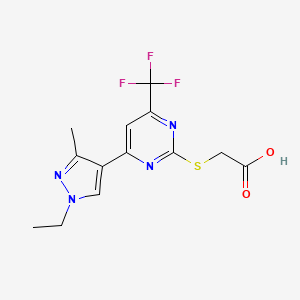
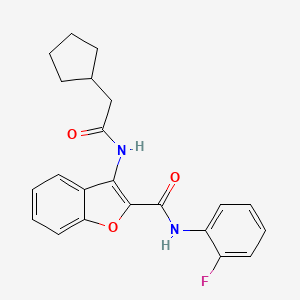
![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)
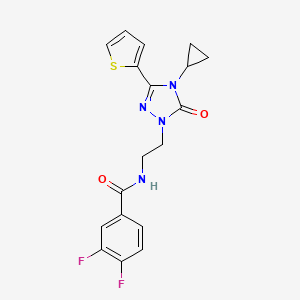
![3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2481158.png)
![3-(4-Isopropylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2481159.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)
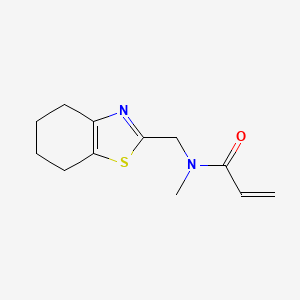
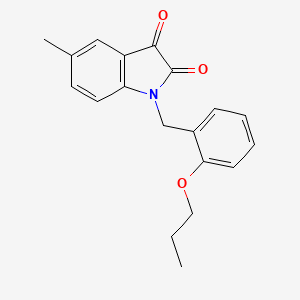
![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)
![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
